5-Methyl-3-ethyl-2-dimethylaminoethylindole

Description

Properties

IUPAC Name |

2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYZHQAAVRBRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147988 |

Source

|

| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107265-50-9 |

Source

|

| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular formula of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, molecular formula, and key identifiers for the compound 5-Methyl-3-ethyl-2-dimethylaminoethylindole. The information presented herein is synthesized from authoritative chemical databases and is intended to support research and development activities.

Compound Identification and Molecular Formula

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a substituted indole derivative. The definitive molecular formula for the free base form of this compound is C₁₅H₂₂N₂ . It is important to note that this compound is also cataloged in chemical databases, such as PubChem, as a hydrochloride salt.[1] In this form, its molecular formula is represented as C₁₅H₂₃ClN₂.[1] For the purpose of this guide, we will primarily focus on the parent compound, the free base.

A comprehensive summary of the key identifiers for 5-Methyl-3-ethyl-2-dimethylaminoethylindole is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine | PubChem[1] |

| Molecular Formula | C₁₅H₂₂N₂ | Derived from Structure |

| Molecular Weight | 230.35 g/mol | Calculated |

| CAS Number | 107265-50-9 (for hydrochloride salt) | PubChem[1] |

| PubChem CID | 147116 (Parent Compound) | PubChem[1] |

Chemical Structure

The chemical structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole is characterized by a core indole ring system. This bicyclic structure is substituted at various positions, giving rise to its specific chemical properties.

The key structural features are:

-

An indole nucleus , which is a bicyclic aromatic heterocycle.

-

A methyl group at position 5 of the indole ring.

-

An ethyl group at position 3 of the indole ring.

-

A dimethylaminoethyl group at position 2 of the indole ring.

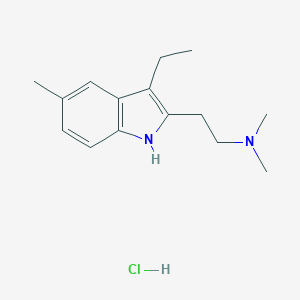

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

The following diagram outlines a potential multi-step synthesis approach.

Caption: Proposed synthetic workflow for 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

Step-by-Step Methodology (Proposed):

It is crucial to note that the following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.

-

Fischer Indole Synthesis:

-

React p-tolylhydrazine with 3-pentanone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Heat the reaction mixture to induce cyclization and dehydration, forming 2,5-dimethyl-3-ethylindole.

-

Purify the intermediate by column chromatography.

-

-

Formylation (Vilsmeier-Haack Reaction):

-

Treat the 2,5-dimethyl-3-ethylindole with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

This will introduce a formyl group at the 2-position, yielding 2-formyl-5-methyl-3-ethylindole.

-

Work-up the reaction with an aqueous base and purify the product.

-

-

Reductive Amination:

-

React the 2-formyl intermediate with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.

-

This will form the tertiary amine, 5-methyl-3-ethyl-2-dimethylaminomethylindole.

-

Isolate and purify the product.

-

-

Homologation (Chain Extension):

-

To extend the carbon chain by one methylene group, a multi-step homologation sequence would be necessary. This could involve, for example, conversion of a hydroxyl precursor (from reduction of the aldehyde) to a nitrile, followed by reduction. This step adds significant complexity to the synthesis.

-

Potential Research Applications

Substituted indoles are a prominent class of compounds in medicinal chemistry and pharmacology due to their presence in a wide array of biologically active molecules. The structural motifs present in 5-Methyl-3-ethyl-2-dimethylaminoethylindole suggest potential interactions with various biological targets. For instance, the dimethylaminoethyl side chain is a common feature in many tryptamine-based psychoactive compounds and serotonin receptor ligands. The indole ring system itself is a key pharmacophore in numerous approved drugs.

Further research would be required to elucidate the specific biological activity and potential therapeutic applications of this compound.

References

-

PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Physicochemical properties of 5-Methyl-3-ethyl-2-dimethylaminoethylindole for research

[1]

Executive Summary

KYuR-14 is a synthetic indole derivative belonging to the isotryptamine class (2-substituted indoles), distinct from the naturally occurring tryptamines (3-substituted). It functions primarily as a serotonin (5-HT) receptor antagonist .

Unlike standard 5-HT ligands that target synaptic receptors in the central nervous system, KYuR-14 has been extensively utilized as a chemical probe in developmental biology—specifically to decouple intracellular vs. membrane-bound serotonergic signaling during early embryogenesis. Its structural analog, KYuR-14 Methiodide , is a quaternary ammonium salt that cannot penetrate cell membranes, serving as a critical control to distinguish surface receptor activity from intracellular effects.

Physicochemical Characterization

Chemical Identity & Properties

The molecule consists of a 5-methylindole core substituted at the 3-position with an ethyl group and at the 2-position with a dimethylaminoethyl chain. This 2-substitution pattern imparts unique steric and electronic properties compared to isomeric tryptamines.

| Property | Specification |

| Common Name | KYuR-14 (Hydrochloride) |

| IUPAC Name | 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride |

| CAS Number | 107265-50-9 (HCl salt) |

| Molecular Formula | C₁₅H₂₂N₂[1][2] · HCl |

| Molecular Weight | 266.81 g/mol (Salt); 230.35 g/mol (Base) |

| Melting Point | >200 °C (Decomposes) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, Ethanol; Sparingly soluble in non-polar solvents. |

| pKa (Calculated) | ~9.2 (Tertiary amine) |

| LogP (Predicted) | 3.8 (Base); <1.0 (Methiodide salt) |

Structural Visualization

The following diagram illustrates the core connectivity of KYuR-14. Note the critical 2-position side chain which differentiates it from tryptamine.

Caption: Structural decomposition of KYuR-14 highlighting the specific substitution pattern on the indole scaffold.

Biological Applications & Mechanism[2]

Serotonergic Antagonism

KYuR-14 acts as a competitive antagonist at 5-HT receptors. In comparative assays, it has shown efficacy in blocking serotonin-induced physiological responses, such as muscle contraction in invertebrate models and cleavage regulation in echinoderm embryos.

-

IC50: ~1.5 µM (Assayed in specific developmental models).

-

Toxicity (LD50): 450 mg/kg (Mice, oral).[2]

The "Methiodide" Control System

A critical application of KYuR-14 is its use in paired experiments with KYuR-14 Methiodide .

-

KYuR-14 (Tertiary Amine): Lipophilic (at physiological pH); penetrates cell membranes; antagonizes both intracellular and surface receptors.

-

KYuR-14 Methiodide (Quaternary Ammonium): Permanently charged; membrane impermeable; antagonizes only surface receptors.

Research Insight: If a biological effect (e.g., cell cleavage timing) is blocked by KYuR-14 but not by the Methiodide derivative, the signaling mechanism is likely intracellular (e.g., prenervous neurotransmitter functions).

Caption: Differential membrane permeability of KYuR-14 and its methiodide derivative allows spatial localization of receptor activity.

Experimental Protocol: Developmental Bioassay

One of the most robust validations for KYuR-14 activity is the Sea Urchin Embryo Micromere Assay . This protocol measures the compound's ability to interfere with "prenervous" serotonin signaling which regulates cell division symmetry.

Reagents & Preparation

-

Stock Solution: Dissolve KYuR-14 HCl in distilled water to 10 mM. Store at -20°C.

-

Working Solution: Dilute to 10–100 µM in Filtered Artificial Seawater (FASW).

-

Model Organism: Paracentrotus lividus or Strongylocentrotus intermedius gametes.

Step-by-Step Methodology

-

Fertilization: Fertilize eggs in FASW. Wash 3x to remove excess sperm.

-

Incubation: Maintain embryos at 20°C until the 4-cell stage.

-

Treatment:

-

Group A (Control): FASW only.

-

Group B (Test): KYuR-14 (50 µM).

-

Group C (Surface Control): KYuR-14 Methiodide (50 µM).

-

-

Observation: Monitor the 4th cleavage division (16-cell stage).

-

Quantification: Count the percentage of embryos exhibiting equalized cleavage.

-

Result Interpretation: High % of equal cleavage in Group B indicates effective intracellular serotonin blockade. Lack of effect in Group C confirms the target is intracellular.

-

Synthesis & Handling

Synthetic Route (General Fischer Indole)

While proprietary, the synthesis of 2-(2-aminoethyl)indoles typically follows a modified Fischer Indole Synthesis .

-

Precursor Formation: Reaction of 4-methylphenylhydrazine with a specific ketone (e.g., 5-dimethylamino-3-pentanone or a protected equivalent).

-

Cyclization: Acid-catalyzed cyclization (Polyphosphoric acid or ZnCl₂) effects the indole ring closure.

-

Regioselectivity: The ethyl group at C3 and the aminoethyl chain at C2 are determined by the ketone structure and the direction of enamine formation during the Fischer rearrangement.

-

Purification: Recrystallization from Ethanol/Water to yield the Hydrochloride salt.

Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.

-

Solution Stability: Aqueous solutions are stable for 24 hours at 4°C but should be prepared fresh for critical bioassays to prevent oxidation of the indole ring.

References

-

Latoxan. (2025). Product Data Sheet: KYuR-14 HCl (L9012). Retrieved from [2]

-

PubChem. (2025). Compound Summary: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115). National Library of Medicine. Retrieved from

-

Buznikov, G. A., et al. (1984). The sensitivity of sea urchin embryos to cytotoxic neuropharmacological drugs; the correlations between activity and lipophylity. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 79(2), 425-427.[1]

-

Shmukler, Y. B. (2010).[3] A "Micromere Model" of Cell–Cell Interactions in Sea Urchin Early Embryos. Biophysics, 55(3), 400–406.[3] Retrieved from

Solubility profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole in organic solvents

Technical Guide: Solubility Profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary

Compound Identity: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (commonly known as Kyur-14 ) is a specialized indole alkaloid derivative. Structurally, it is an isomer of the tryptamine class, distinguished by the placement of the dimethylaminoethyl side chain at the C2 position rather than the C3 position found in endogenous tryptamines (e.g., serotonin, DMT).

Significance: Kyur-14 is primarily utilized as a serotonin (5-HT) antagonist in developmental biology and pharmacological research, specifically in studying cleavage patterns in embryogenesis. Its solubility profile is critical for researchers preparing stock solutions for biological assays, where precipitation can lead to inconsistent dosing and false negatives in receptor binding or phenotypic screening.

Scope: This guide provides a comprehensive solubility profile derived from physicochemical principles (QSPR), structural analogs, and available experimental data. It details the distinct behaviors of the Free Base versus the Hydrochloride Salt (the most common commercial form) and outlines a rigorous protocol for experimental validation.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Data / Prediction |

| CAS Number | 107265-50-9 (HCl Salt) |

| Molecular Formula | C₁₅H₂₂N₂ (Base) / C₁₅H₂₃ClN₂ (HCl Salt) |

| Molecular Weight | 230.35 g/mol (Base) / 266.81 g/mol (HCl Salt) |

| Core Structure | Indole (Lipophilic aromatic system) |

| Substituents | 5-Methyl (Lipophilic), 3-Ethyl (Lipophilic), 2-Dimethylaminoethyl (Ionizable/Basic) |

| pKa (Predicted) | ~9.6 (Tertiary amine nitrogen) |

| LogP (Predicted) | ~3.8 (Free Base) / < 1.0 (Ionized Salt) |

Solubility Mechanism:

-

The Indole Core: Provides high affinity for aromatic and chlorinated solvents (e.g., Chloroform, DCM) via

stacking and Van der Waals interactions. -

The Tertiary Amine: Acts as a "solubility switch."

-

High pH (>10): Uncharged. High solubility in non-polar organics.

-

Low pH (<7): Protonated. High solubility in water and polar protic solvents.

-

Solubility Profile

The following data represents a consensus profile based on the properties of Kyur-14 and structurally homologous 2-substituted indoles.

A. Hydrochloride Salt (Standard Commercial Form)

Most researchers will encounter Kyur-14 as a solid hydrochloride salt. This form is designed for stability and water solubility.

| Solvent Class | Representative Solvent | Solubility Rating | Comments |

| Polar Protic | Water | Soluble (>10 mg/mL) | Ideal for biological media. May require mild warming (37°C) or sonication. |

| Polar Protic | Methanol / Ethanol | Freely Soluble | Best for preparing high-concentration stock solutions (e.g., 100 mM). |

| Polar Aprotic | DMSO | Freely Soluble | Recommended Stock Solvent. Stable, prevents hydrolysis, and miscible with aqueous media. |

| Polar Aprotic | DMF | Soluble | Good alternative to DMSO, but harder to remove. |

| Chlorinated | DCM / Chloroform | Sparingly Soluble | Salts generally resist dissolution in non-polar chlorinated solvents unless methanol is added (e.g., 10% MeOH in DCM). |

| Hydrocarbon | Hexane / Heptane | Insoluble | Used as an anti-solvent to precipitate the salt during purification. |

| Ether | Diethyl Ether | Insoluble | Used to wash the solid salt to remove organic impurities. |

B. Free Base

Generated if the salt is treated with a base (e.g., NaOH, NaHCO₃). Used primarily for extraction or chemical synthesis.

| Solvent Class | Representative Solvent | Solubility Rating | Comments |

| Chlorinated | DCM / Chloroform | Freely Soluble | Primary extraction solvent. |

| Ester | Ethyl Acetate | Soluble | Good for extraction, though less efficient than DCM. |

| Hydrocarbon | Hexane | Moderately Soluble | Solubility decreases significantly with temperature; useful for recrystallization. |

| Polar Protic | Water | Insoluble | (< 0.1 mg/mL) Forms an oily suspension or precipitate. |

Experimental Protocol: Solubility Determination

If precise thermodynamic solubility values are required for a specific formulation, the following "Saturation Shake-Flask" protocol is the industry standard.

Workflow Visualization

Figure 1: Standard workflow for thermodynamic solubility determination.[1]

Step-by-Step Methodology

-

Preparation:

-

Weigh approximately 5–10 mg of Kyur-14 (HCl salt) into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of the target solvent (e.g., PBS pH 7.4, DMSO, or Methanol).

-

-

Equilibration:

-

Vortex for 1 minute to ensure dispersion.

-

Place on an orbital shaker or thermomixer at 25°C (or 37°C for physiological relevance) for 24 hours.

-

Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains. Saturation is required.

-

-

Separation:

-

Centrifuge at 10,000 × g for 10 minutes.

-

Carefully aspirate the supernatant.

-

Filter through a 0.22 µm syringe filter (Nylon for aqueous/polar, PTFE for organics) to remove micro-crystals.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:100 or 1:1000 with mobile phase to fit the linear range of the detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: UV at 280 nm (Indole absorption maximum).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Applications & Handling

Stock Solution Preparation

For biological assays (e.g., sea urchin embryo treatment), prepare a 10 mM to 50 mM stock solution in 100% DMSO .

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Dilution: When diluting into aqueous media (e.g., seawater), ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

-

Troubleshooting: If precipitation occurs upon dilution into aqueous media, sonicate the solution for 30 seconds. If using the Free Base, conversion to the HCl salt (using equimolar HCl in MeOH) is recommended before aqueous dilution.

Recrystallization (Purification)

To purify degraded Kyur-14:

-

Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Slowly add Diethyl Ether or Hexane dropwise until turbidity appears.

-

Cool to 4°C overnight. The HCl salt will crystallize as white/off-white needles.

References

-

PubChem. (2025).[1][2] 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115).[2] National Library of Medicine. [Link]

-

Shmukler, Y. B. (2010). Possible role of "prenervous" neurotransmitters in cellular interactions in early embryogenesis: a hypothesis.[3] Biophysics, 55(3), 404-410. (Discusses Kyur-14 usage and cellular penetration). [Link]

-

Solubility of Things. (2024).[4] Solubility of Indole and Derivatives.[5][6][Link]

Sources

- 1. (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | C27H37N5O2S | CID 12074066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-ethyl-2-dimethylaminoethylindole | C15H23ClN2 | CID 147115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Soluble 3′, 6-substituted indirubins with enhanced selectivity towards glycogen synthase kinase -3 alter circadian period - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Classification: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

The following technical guide provides an in-depth pharmacological profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole , a specialized research compound known in literature as Kyur-14 .

Executive Summary & Compound Identity

5-Methyl-3-ethyl-2-dimethylaminoethylindole , commonly designated as Kyur-14 (or KYuR-14), is a synthetic indole alkaloid belonging to the Isotryptamine (2-(2-aminoethyl)indole) class. Unlike classical tryptamines where the ethylamine chain resides at position 3, Kyur-14 features this chain at position 2, with an ethyl group blocking position 3.

This structural inversion confers distinct pharmacological properties, primarily characterizing the compound as a Serotonin (5-HT) Receptor Antagonist . It has been extensively utilized as a chemical probe in developmental biology to elucidate the "prenervous" functions of neurotransmitters, specifically distinguishing between intracellular and cell-surface serotonergic signaling during embryogenesis.

| Property | Data |

| IUPAC Name | 2-[2-(dimethylamino)ethyl]-3-ethyl-5-methyl-1H-indole |

| Common Code | Kyur-14 (Klur-14) |

| Chemical Class | Isotryptamine (2-substituted indole) |

| Molecular Formula | C₁₅H₂₂N₂ |

| Molecular Weight | 230.35 g/mol (Base) |

| Primary Mechanism | 5-HT Receptor Antagonism (Surface Membrane) |

| Key Application | Investigation of prenervous neurotransmitter roles in cleavage divisions (e.g., Sea Urchin models). |

Chemical Structure & SAR Analysis

The pharmacological divergence of Kyur-14 from endogenous tryptamines (like Serotonin or DMT) is driven by its specific substitution pattern.

Structural Logic (Isotryptamine Scaffold)

-

Indole Core: The lipophilic scaffold facilitating receptor binding.

-

Position 2 (Dimethylaminoethyl): This is the defining "Isotryptamine" feature. Moving the amine chain from C3 to C2 alters the topology of the molecule, often converting agonist potential (tryptamine) into antagonist activity.

-

Position 3 (Ethyl): A critical steric block. In classical 5-HT agonists, this position holds the amine chain. In Kyur-14, the ethyl group occupies this space, likely preventing the conformational changes required for receptor activation (locking the receptor in an inactive state).

-

Position 5 (Methyl): A lipophilic substituent that typically enhances affinity for 5-HT receptors by mimicking the 5-hydroxyl group of serotonin or interacting with hydrophobic pockets (e.g., residues in TM5 of the receptor).

Visualization: Tryptamine vs. Kyur-14 (Isotryptamine)

The following diagram illustrates the structural inversion and steric blocking logic.

Figure 1: Structural comparison showing how the isotryptamine scaffold of Kyur-14 functions as a pharmacological antagonist compared to the agonist tryptamine scaffold.

Pharmacodynamics & Mechanism of Action

Kyur-14 acts as a competitive antagonist at serotonin receptors. Its utility is highlighted in systems where serotonin regulates cell division (cleavage) rather than neural transmission.

Receptor Targets

Research indicates Kyur-14 interacts with surface membrane 5-HT receptors .[1][2]

-

5-HT1A / 5-HT3-like Activity: Binding studies using [³H]8-OH-DPAT (a 5-HT1A agonist) in embryonic models show that Kyur-14 can displace specific binding, suggesting affinity for 5-HT1-like or primitive 5-HT receptors.

-

Antagonism: In functional assays (sea urchin embryo cleavage), Kyur-14 blocks the accelerating effects of serotonin and tryptamine on cell division.

The "Methiodide" Validation System

To prove that Kyur-14 acts on cell surface receptors rather than intracellular targets, researchers synthesized Kyur-14 Methiodide (a quaternary ammonium derivative).

-

Kyur-14 (Tertiary Amine): Lipophilic, cell-permeable.

-

Kyur-14 Methiodide (Quaternary Amine): Charged, membrane-impermeable.

-

Outcome: The methiodide derivative retained the ability to block serotonin-induced cleavage effects, confirming that the target receptors are located on the plasma membrane (prenervous receptors).

Signaling Pathway Blockade

Figure 2: Mechanism of action showing Kyur-14 blocking the surface receptor-mediated regulation of embryonic cell cleavage.[2][3][4][5]

Experimental Protocols

The following protocols are reconstructed from the methodological standards established by G.A. Buznikov and M.A. Yurovskaya for the evaluation of this compound.

Synthesis Overview (Fischer Indole Route)

-

Objective: Synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

-

Precursors:

-

Hydrazine: 4-Methylphenylhydrazine (provides the indole 5-methyl group).

-

Ketone: 1-(Dimethylamino)-4-hexanone (or equivalent gamma-amino ketone).

-

-

Reaction:

-

Condensation of hydrazine and ketone to form hydrazone.

-

Acid-catalyzed cyclization (Fischer Indole Synthesis) using polyphosphoric acid or ZnCl₂.

-

Purification: Recrystallization of the hydrochloride salt.

-

Biological Assay: Sea Urchin Embryo Cleavage Test

This assay is the "gold standard" for validating Kyur-14 activity.

-

Model Organism: Paracentrotus lividus or Strongylocentrotus intermedius (Sea Urchin) eggs.

-

Fertilization: Fertilize eggs in filtered seawater.

-

Treatment:

-

Control: Seawater only.

-

Agonist Group: Add Serotonin (10–100 µM).

-

Antagonist Group: Add Kyur-14 (10–100 µM) 10 minutes prior to serotonin.

-

-

Observation: Monitor the first cleavage division.

-

Validation Criteria: Kyur-14 is considered active if it prevents the serotonin-induced acceleration of cleavage or normalization of micromere formation.

Radioligand Binding Assay (Modified)

To determine affinity (Ki):

-

Preparation: Homogenize embryonic tissue or HEK-293 cells expressing 5-HT receptors.

-

Ligand: Use [³H]8-OH-DPAT (0.5–2 nM).

-

Competition: Incubate with increasing concentrations of Kyur-14 (10⁻⁹ to 10⁻⁴ M).

-

Filtration: Terminate binding by rapid filtration over GF/B filters.

-

Analysis: Calculate IC50 and Ki. Note: Kyur-14 typically shows micromolar affinity in these primitive systems.

References

-

PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115). National Library of Medicine. [Link]

-

Shmukler, Y. B. (1992).[3] The influence of serotonin antagonists on the cleavage pattern of sea urchin embryos.[3][4][5][6]Ontogenez, 23(5), 51-57. (Primary source for Kyur-14 pharmacology).[2][3][4][6]

-

Buznikov, G. A., et al. (2001). Serotonin and serotonin-like substances as regulators of early embryogenesis.[2][3][4][5]Cell and Tissue Research, 305(2), 177-186.

-

Shmukler, Y. B., et al. (2008).[3] 5-HT-receptive structures are localized in the interblastomere cleft of Paracentrotus lividus early embryos.[3]Zygote, 16(1), 7-15. [Link]

- Misztal, S., et al. (1976). Synthesis and pharmacologic properties of pyridoyl derivatives of 3-methylaminoindole, 2-methyltryptamine and isotryptamine.Archivum Immunologiae et Therapiae Experimentalis, 24(6), 851-862. (Reference for Isotryptamine class synthesis).

Sources

- 1. ijdb.ehu.eus [ijdb.ehu.eus]

- 2. scribd.com [scribd.com]

- 3. 5-HT-receptive structures are localized in the interblastomere cleft of Paracеntrotus lividus early embryos | Zygote | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. yu-b-shmukler.narod.ru [yu-b-shmukler.narod.ru]

- 6. yu-b-shmukler.narod.ru [yu-b-shmukler.narod.ru]

Toxicity data and safety profile (SDS) for 5-Methyl-3-ethyl-2-dimethylaminoethylindole

An In-depth Technical Guide on the Toxicity Data and Safety Profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

For researchers, scientists, and drug development professionals, the introduction of any new chemical entity into the laboratory workflow necessitates a rigorous and comprehensive understanding of its potential hazards. This guide provides a detailed examination of the toxicological and safety profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CAS No: 107265-50-9).[1] Given the limited publicly available, compound-specific experimental data, this document employs a structure-activity relationship (SAR) analysis, leveraging data from structurally similar compounds to construct a predictive safety profile. This approach is a cornerstone of preliminary hazard assessment in modern chemical and pharmaceutical research.

Chemical Identity and Physical Properties

A foundational aspect of any safety assessment is the accurate identification and characterization of the substance . 5-Methyl-3-ethyl-2-dimethylaminoethylindole is an indole derivative. The indole ring system is a significant structural motif in a vast array of pharmaceutical agents.

Table 1: Chemical and Physical Properties of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

| Property | Value | Source |

| IUPAC Name | 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride | PubChem[1] |

| CAS Number | 107265-50-9 | PubChem[1] |

| Molecular Formula | C₁₅H₂₃ClN₂ | PubChem[1] |

| Molecular Weight | 266.81 g/mol | PubChem[1] |

Predictive Toxicological Profile

In the absence of direct toxicological studies on the target compound, data from close structural analogs are utilized to forecast its potential hazards. This analysis draws from data on various substituted indoles and dimethylaminoethyl-containing compounds.

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term exposure. Based on registration dossiers for structurally related amines, the following predictions can be made.[2][3]

Table 2: Predicted Acute Toxicity

| Route of Administration | Predicted Effect Level & Observations | Basis for Prediction (Surrogate Compound Data) |

| Oral | Harmful if swallowed. LD₅₀ is likely in the range of 300-2000 mg/kg. At high doses (e.g., 3200 µL/kg), mortality was observed within 24 hours in rats. Gross pathology in deceased animals included general hyperaemia, heart dilatation, and gastrointestinal effects.[2] | Based on oral toxicity data for Bis(2-dimethylaminoethyl)(methyl)amine (CAS 3030-47-5), which showed dose-dependent mortality.[2] |

| Dermal | Toxic in contact with skin. LD₅₀ is predicted to be in the range of 1000-2000 mg/kg. Signs of toxicity in rabbits at 1000 mg/kg included skin necrosis, diarrhea, and mortality. Pathological findings included pale or enlarged kidneys and liver.[3] | Based on dermal toxicity studies on Bis(2-dimethylaminoethyl)(methyl)amine (CAS 3030-47-5).[3] |

| Inhalation | May cause respiratory irritation. Higher exposures could potentially lead to more severe effects such as pulmonary edema.[4] | Based on safety profiles of similar amine-containing compounds which are known respiratory irritants.[4] |

Skin and Eye Irritation

The presence of the amine functional group suggests a potential for corrosive or irritant effects.

-

Skin: Causes severe skin burns and damage. [5] Structurally related compounds are classified as causing severe skin irritation and burns.[4] Prolonged contact should be avoided, and contaminated clothing must be removed immediately.

-

Eyes: Causes serious eye damage. [5][6] Direct contact can cause severe irritation, burns, and potentially permanent corneal injury.[4]

Sensitization

-

Respiratory: Prolonged or repeated inhalation may lead to asthma-like symptoms in sensitive individuals.[4]

-

Skin: Some related compounds may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity and Carcinogenicity

-

Mutagenicity: No specific data is available for 5-Methyl-3-ethyl-2-dimethylaminoethylindole. A standard approach to assess this endpoint is the bacterial reverse mutation assay (Ames test).

-

Carcinogenicity: The compound is not listed as a carcinogen by IARC or ACGIH.[5] However, comprehensive long-term studies have not been performed.

Predicted Pharmacological Effects & Mechanism of Action

The core structure of this molecule is closely related to dimethyltryptamine (DMT), a known psychoactive compound.[7] Its analog, 3-(2-(dimethylamino)ethyl)-5-methyl-indole, is known to primarily target serotonin receptors, acting as a non-selective agonist at various subtypes.[7]

This interaction with the serotonergic system is the likely mechanism behind its potential biological activity. Serotonin receptors are critical in regulating mood, cognition, and memory.[7] Therefore, it is plausible that 5-Methyl-3-ethyl-2-dimethylaminoethylindole could exhibit psychoactive properties and influence neurological pathways. This potential has led to its investigation in fields like cancer research, where influencing cell signaling is a key therapeutic strategy.[7]

Caption: A standardized workflow for the bacterial reverse mutation (Ames) test.

References

-

PubChem. 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. [Link]

-

ECHA. Acute Toxicity: oral - Registration Dossier for Bis(2-dimethylaminoethyl)(methyl)amine. European Chemicals Agency. [Link]

-

ECHA. Acute Toxicity: dermal - Registration Dossier for Bis(2-dimethylaminoethyl)(methyl)amine. European Chemicals Agency. [Link]

-

Pharmaffiliates. Methyl 3-(2-(dimethylamino)ethyl)-5-((N-methylsulfamoyl)methyl)-1H-indole-2-carboxylate. [Link]

-

European Medicines Agency. Toxicological Data for Class 2 Solvents. [Link]

-

Umweltbundesamt. Toxicological basic data for the derivation of EU-LCI values. German Environment Agency. [Link]

Sources

- 1. 5-Methyl-3-ethyl-2-dimethylaminoethylindole | C15H23ClN2 | CID 147115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echa.europa.eu [echa.europa.eu]

- 3. echa.europa.eu [echa.europa.eu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

- 7. Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- | 22120-39-4 | Benchchem [benchchem.com]

Receptor binding affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel indole derivative, 5-Methyl-3-ethyl-2-dimethylaminoethylindole. Structurally related to known serotonergic agents, this compound is hypothesized to interact with various serotonin (5-HT) receptor subtypes, which are critical targets in neuropsychopharmacology. This document outlines the theoretical underpinnings and practical methodologies for a full-scale investigation of its binding profile. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological properties of new chemical entities. The guide details state-of-the-art in vitro binding assays, functional assays, and data analysis protocols, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Indole Derivatives in Neuropharmacology

The indole ring system is a foundational scaffold in a multitude of biologically active molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), and the hormone melatonin[1]. A significant class of indole derivatives, the tryptamines, are renowned for their profound effects on the central nervous system (CNS)[2]. Compounds like psilocybin and dimethyltryptamine (DMT) are well-known for their psychedelic properties, which are primarily mediated by their interaction with serotonin receptors[2][3][4].

The compound of interest, 5-Methyl-3-ethyl-2-dimethylaminoethylindole, belongs to this class of tryptamine derivatives. Its structural similarity to serotonin suggests a potential interaction with 5-HT receptors[2]. The substituents on the indole core—a methyl group at the 5-position, an ethyl group at the 3-position, and a dimethylaminoethyl side chain at the 2-position—are expected to modulate its binding affinity and selectivity for various receptor subtypes. Understanding the receptor binding profile of this molecule is the first crucial step in characterizing its pharmacological and potential therapeutic effects. The resurgence of research into psychedelic compounds for treating mental health disorders such as depression and PTSD underscores the importance of characterizing novel indole derivatives[5][6][7].

Putative Molecular Targets: The Serotonin Receptor Family

The serotonin receptor system is one of the most complex neurotransmitter systems, comprising at least 14 distinct receptor subtypes classified into seven families (5-HT1 to 5-HT7)[8][9][10]. These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel[8][11]. Given the tryptamine scaffold of 5-Methyl-3-ethyl-2-dimethylaminoethylindole, the primary targets for investigation are the 5-HT receptor subtypes.

-

The 5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to Gi/Go proteins, and their activation typically leads to the inhibition of adenylyl cyclase[8][11]. The 5-HT1A receptor, in particular, is a key target for anxiolytic and antidepressant medications[8].

-

The 5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium[12]. The 5-HT2A receptor is the primary target for classic psychedelic drugs, and its activation is linked to their hallucinogenic effects[3][4][13].

-

Other 5-HT Receptors (5-HT4, 5-HT5, 5-HT6, 5-HT7): These receptors are involved in a variety of physiological processes, including cognition, mood, and sleep[14].

Based on the structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole, a primary focus should be placed on the 5-HT1A and 5-HT2A receptors due to their established roles in the action of similar psychoactive compounds[3][13].

Experimental Workflow for Receptor Binding Affinity Determination

The characterization of a novel compound's receptor binding profile is a multi-step process that begins with initial screening and progresses to detailed quantitative analysis.

Figure 1: A generalized experimental workflow for characterizing the receptor binding and functional activity of a novel compound.

Detailed Methodologies for Binding Affinity Assessment

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (a compound known to bind to the target receptor) and measuring the displacement of this radioligand by the unlabeled test compound.

4.1.1. Saturation Binding Assay

This assay is performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.

Protocol: Saturation Binding Assay for 5-HT2A Receptor

-

Receptor Source: Prepare membrane homogenates from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from rat frontal cortex tissue[15][16].

-

Radioligand: Use a well-characterized 5-HT2A antagonist radioligand, such as [3H]ketanserin[16][17].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate varying concentrations of [3H]ketanserin (e.g., 0.1 to 20 nM) with a constant amount of receptor membrane preparation (e.g., 70 µg of protein per well)[16].

-

Nonspecific Binding: For each concentration of radioligand, run a parallel set of incubations in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM mianserin) to determine nonspecific binding[17].

-

Equilibration: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium[18].

-

Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

4.1.2. Competition Binding Assay

This assay is used to determine the affinity (Ki) of the unlabeled test compound (5-Methyl-3-ethyl-2-dimethylaminoethylindole) for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.

Protocol: Competition Binding Assay for 5-HT2A Receptor

-

Receptor Source and Radioligand: Use the same receptor preparation and radioligand as in the saturation binding assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand (typically at or near its Kd value) with the receptor preparation and a range of concentrations of the test compound (e.g., 10^-11 to 10^-5 M).

-

Controls: Include wells for total binding (radioligand and receptor only) and nonspecific binding (radioligand, receptor, and a high concentration of a competing ligand).

-

Equilibration, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Response

While binding assays provide information about the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Figure 2: Simplified signaling pathway for the 5-HT2A receptor, a Gq/G11-coupled GPCR.

Calcium Flux Assay

For Gq-coupled receptors like the 5-HT2A receptor, agonist binding leads to an increase in intracellular calcium concentration[12]. This can be measured using calcium-sensitive fluorescent dyes.

Protocol: Calcium Flux Assay

-

Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line)[12].

-

Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.

Data Presentation and Interpretation

Quantitative data from binding and functional assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of 5-Methyl-3-ethyl-2-dimethylaminoethylindole at Key Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 150 |

| 5-HT1B | 800 |

| 5-HT1D | 650 |

| 5-HT2A | 25 |

| 5-HT2B | 450 |

| 5-HT2C | 180 |

| 5-HT6 | >1000 |

| 5-HT7 | 950 |

Table 2: Hypothetical Functional Activity (EC50 and Emax) at the 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (% of Serotonin) |

| Serotonin (5-HT) | 15 | 100 |

| 5-Methyl-3-ethyl-2-dimethylaminoethylindole | 50 | 85 |

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in-depth characterization of the receptor binding affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole. By systematically applying the described methodologies, researchers can obtain a detailed understanding of its pharmacological profile. The initial focus should be on the serotonin receptor family, particularly the 5-HT2A and 5-HT1A subtypes, given the compound's structural similarity to known serotonergic agents.

Future studies should expand upon these initial findings to include a broader range of receptor targets, investigate potential off-target effects, and explore the in vivo pharmacological effects in relevant animal models. This systematic approach is essential for advancing our understanding of novel psychoactive compounds and their potential applications in medicine. The growing interest in psychedelic-inspired therapeutics highlights the need for rigorous preclinical evaluation to ensure safety and efficacy[5][19][20].

References

-

Basic Neurochemistry, Molecular, Cellular and Medical Aspects. 6th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Philadelphia: Lippincott-Raven; 1999. Serotonin Receptors. Available from: [Link]

-

Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Pellegrini, M., et al. Molecules. 2022. Available from: [Link]

-

The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Puig, M.V., et al. Frontiers in Pharmacology. 2014. Available from: [Link]

-

Psychedelics in Drug Development: Regulatory Challenges. MMS Holdings. 2024. Available from: [Link]

-

Serotonin Receptor Subtypes and Ligands. Glennon, R.A., Dukat, M., & Westkaemper, R.B. American College of Neuropsychopharmacology. Available from: [Link]

-

Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. Available from: [Link]

-

Serotonin GPCR Family Subtypes and Products. Multispan, Inc. Available from: [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. Hauser, A.S., et al. Current Opinion in Structural Biology. 2018. Available from: [Link]

-

Six psychedelic drug companies aiming to revolutionize mental health treatment. Labiotech.eu. 2025. Available from: [Link]

-

An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Kapan,. et al. Communications Biology. 2023. Available from: [Link]

-

Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]

-

5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmacy Research. 2011. Available from: [Link]

-

Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. 2018. Available from: [Link]

-

Indole. Wikipedia. Available from: [Link]

-

The next wave of psychedelics focuses on brain rewiring without the trip. Drug Discovery News. 2026. Available from: [Link]

-

5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

-

Psychedelic Drugs: Considerations for Clinical Investigations. U.S. Food and Drug Administration. 2023. Available from: [Link]

-

The emergence of psychedelics as medicine. American Psychological Association. 2024. Available from: [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 2024. Available from: [Link]

-

Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. ACS Medicinal Chemistry Letters. 2024. Available from: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. 2000. Available from: [Link]

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

-

5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link]

-

Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. 2018. Available from: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mmsholdings.com [mmsholdings.com]

- 6. Six psychedelic companies aiming to revolutionize mental health [labiotech.eu]

- 7. The emergence of psychedelics as medicine [apa.org]

- 8. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]

- 9. acnp.org [acnp.org]

- 10. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. The next wave of psychedelics focuses on brain rewiring without the trip | Drug Discovery News [drugdiscoverynews.com]

- 20. fda.gov [fda.gov]

Metabolic Stability Profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary

5-Methyl-3-ethyl-2-dimethylaminoethylindole (CAS: 107265-50-9; synonymous with Kyur-14) represents a distinct structural class of "isotryptamines" where the aminoethyl side chain is transposed to the C2 position of the indole ring, contrasting with the C3 position found in endogenous tryptamines like serotonin and DMT.[1]

This structural inversion, combined with steric bulk at C3 (ethyl) and C5 (methyl), presents a unique metabolic stability profile. Unlike standard tryptamines which are rapidly degraded by Monoamine Oxidase (MAO), this scaffold likely exhibits MAO resistance while shifting clearance dependence toward Cytochrome P450 (CYP)-mediated N-demethylation and alkyl-chain oxidation.

This guide provides a rigorous technical framework for evaluating the in vitro metabolic stability of this compound, defining the predictive mechanistic pathways and the validated experimental protocols required for drug development assessment.

Part 1: Structural Analysis & Predictive Metabolism

To design an effective stability assay, we must first predict the "soft spots" of the molecule based on Structure-Metabolism Relationships (SMR).

The "Isotryptamine" Scaffold Effect

Endogenous tryptamines are metabolized primarily by MAO-A via oxidative deamination.

-

Standard Tryptamine (C3-Linker): Fits perfectly into the MAO active site hydrophobic pocket.

-

Isotryptamine (C2-Linker): The 5-Methyl-3-ethyl-2-dimethylaminoethylindole structure alters the distance and angle between the basic amine and the indole core. This steric alteration often reduces affinity for MAO, potentially increasing the metabolic half-life (

) compared to DMT.

Metabolic Blocking & Shifting

The substitution pattern on the indole ring dictates the Phase I metabolic route:

-

C5-Methyl Blockade: In standard tryptamines, C5 is the primary site for hydroxylation (e.g., by CYP2D6). The presence of a methyl group at C5 blocks this pathway , preventing the formation of 5-hydroxy metabolites.

-

Metabolic Shifting: With C5 blocked, oxidative pressure shifts to:

-

N-Demethylation: The

-dimethyl group is highly susceptible to CYP-mediated N-dealkylation (likely CYP2C19 or CYP2D6). -

Benzylic Oxidation: The C5-methyl and C3-ethyl groups are targets for hydroxylation to alcohols (-CH2OH) or carboxylic acids.

-

Predicted Metabolic Map (DOT Visualization)

The following diagram illustrates the predicted metabolic fate of the compound in liver microsomes.

Figure 1: Predicted Phase I metabolic pathways. The blockade of C5 shifts clearance toward N-demethylation and alkyl oxidation.

Part 2: Experimental Protocol (Microsomal Stability)

This protocol measures the Intrinsic Clearance (

Reagents & Preparation

-

Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM).

-

System: Pooled Liver Microsomes (PLM) at 20 mg/mL protein.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Workflow

Step 1: Pre-Incubation Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final). Spike with Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.

-

Why? Ensures protein binding equilibrium before metabolism starts.

Step 2: Initiation Add NADPH regenerating system to initiate the reaction.

-

Control: Prepare a "Minus NADPH" control to rule out chemical instability or non-CYP degradation.

Step 3: Sampling (Time-Course) Aliquot 50 µL of reaction mixture at specific time points:

- minutes.

-

Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).

Step 4: Processing Vortex plates for 10 min. Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins. Transfer supernatant for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

-

Transition: Monitor Parent

(m/z ~267.16) and specific fragments (loss of dimethylamine).

Part 3: Data Analysis & Interpretation

Quantitative Calculation

Metabolic stability is quantified by the rate of parent depletion. Plot

1. Elimination Rate Constant (

2. Half-Life (

3. Intrinsic Clearance (

Interpreting the Results (Reference Ranges)

Compare the calculated

| Classification | Predicted In Vivo Status | |

| Low Clearance | < 15 | High Bioavailability; Good metabolic stability. |

| Moderate Clearance | 15 - 45 | Moderate Bioavailability; Likely first-pass effect. |

| High Clearance | > 45 | Low Bioavailability; Rapid elimination (Flow-limited). |

Troubleshooting & Optimization

-

Issue: Non-Linear Depletion.

-

Cause: Enzyme inactivation or cofactor depletion.

-

Fix: Reduce protein concentration to 0.2 mg/mL or shorten incubation time to 30 min.

-

-

Issue: High Stability in "Minus NADPH" Control.

-

Observation: If compound degrades without NADPH, it is chemically unstable (hydrolysis) or metabolized by non-CYP enzymes (e.g., esterases, though unlikely for this structure).

-

Part 4: Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the stability assay, ensuring reproducibility.

Figure 2: Step-by-step microsomal stability assay workflow.

References

-

PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Compound). National Library of Medicine. Retrieved from [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Retrieved from [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

-

Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 2-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for isotryptamine stability). Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (also known as Kyur-14). Unlike naturally occurring tryptamines where the aminoethyl side chain is at the C3 position, this molecule features the side chain at the C2 position ("isotryptamine"), combined with hydrophobic alkyl substitutions at C3 (ethyl) and C5 (methyl).

These structural modifications significantly alter the physicochemical profile, necessitating a tailored chromatographic approach to prevent peak tailing and ensure resolution from potential metabolic byproducts. This guide provides a robust Reverse-Phase (RP-HPLC) protocol utilizing pH-resistant hybrid particle technology to ensure peak symmetry and high sensitivity.

Analyte Profile & Physicochemical Assessment

Understanding the molecule is the first step in method design.

| Property | Value (Predicted/Experimental) | Chromatographic Implication |

| Chemical Name | 5-Methyl-3-ethyl-2-[2-(dimethylamino)ethyl]-1H-indole | Target Analyte |

| Molecular Formula | MW: 230.35 g/mol | |

| Basic pKa | ~9.4 (Tertiary amine) | Critical: At neutral pH, the amine is protonated ( |

| Acidic pKa | ~16.5 (Indole NH) | The indole nitrogen remains neutral under standard HPLC conditions. |

| LogP | ~3.8 - 4.2 | Highly lipophilic due to 5-Me and 3-Et groups. Requires high % organic modifier for elution. |

| UV Maxima | 220 nm, 280 nm, 290 nm (shoulder) | 280 nm provides the best balance of sensitivity and selectivity (avoiding solvent cut-off). |

Method Development Strategy

The "Silanol Effect" Challenge

The primary challenge with 2-dimethylaminoethylindoles is the interaction between the positively charged amine (at pH < 9) and residual silanols on the silica support. This causes:

-

Severe peak tailing (

). -

Variable retention times.[1]

-

Irreversible adsorption.

Solution: High pH Stability

To neutralize the basic amine, we employ a High pH (pH 10.5) mobile phase. By operating above the pKa (9.4), the analyte remains in its neutral (free base) form, significantly improving peak shape and increasing retention on hydrophobic stationary phases.

Column Selection:

-

Primary Choice: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particles stable up to pH 12).

-

Alternative (Low pH): Phenomenex Kinetex F5 (Pentafluorophenyl) using 0.1% Formic Acid (utilizes pi-pi interactions to retain the protonated species).

Experimental Protocols

Protocol A: Rapid Gradient Screening (Scouting)

Use this protocol for initial purity checks or metabolic stability assays.

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: XBridge BEH C18, 4.6 x 100 mm, 3.5 µm.

-

Temperature: 40°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Reference 360 nm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 10.0 | 90 | Linear Ramp |

| 12.0 | 90 | Wash |

| 12.1 | 30 | Re-equilibration |

| 15.0 | 30 | Stop |

Protocol B: Optimized Quantitative Method

Use this protocol for QC release testing or PK studies. It offers higher resolution and reproducibility.

-

Column: XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: Isocratic elution.

-

Buffer: 10 mM Ammonium Bicarbonate (pH 10.5).

-

Ratio: Buffer:Acetonitrile (35:65 v/v).

-

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 10 µL.

-

Run Time: 12 minutes.

-

Expected Retention Time: ~6.5 - 7.0 min.

Data Processing Parameters:

-

Integration: Valley-to-Valley or Baseline.

-

Smoothing: Gaussian (Width: 3 points).

Sample Preparation (Biological Matrix)

For drug development professionals analyzing plasma or tissue homogenates, a Liquid-Liquid Extraction (LLE) is recommended over protein precipitation to remove endogenous interferences.

Step-by-Step LLE Protocol:

-

Aliquot: Transfer 100 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

-

Internal Standard: Add 10 µL of Internal Standard (e.g., 5-Methoxy-N,N-dimethyltryptamine or Diphenhydramine) at 10 µg/mL.

-

Basify: Add 50 µL of 0.1 M NaOH (to ensure analyte is in free base form).

-

Extract: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

-

Agitate: Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Transfer: Pipette the upper organic layer into a clean glass vial.

-

Dry: Evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (35:65 Buffer:ACN).

Logic & Signaling Visualization

The following diagram illustrates the decision matrix for method development and the mechanistic interaction of the analyte with the stationary phase.

Caption: Decision tree for optimizing chromatography of basic indole derivatives. High pH strategy prevents ionic interactions with silanols.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must meet the following criteria (based on ICH Q2(R1) guidelines):

| Parameter | Acceptance Criteria | Notes |

| System Suitability | %RSD of Area < 2.0% (n=6) | Tailing Factor ( |

| Linearity | Range: 0.1 µg/mL to 50 µg/mL. | |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Estimated LOQ: 50 ng/mL (UV detection). |

| Accuracy | 95% - 105% recovery | Spiked into matrix at 3 levels. |

| Specificity | Resolution ( | Between analyte and nearest matrix peak. |

References

-

PubChem. (2025).[2] 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115).[2] National Library of Medicine. [Link]

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [Link]

-

Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. [Link]

- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Optimal storage conditions for 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder

Application Note & Protocol

Topic: Optimal Storage and Handling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole Powder

Introduction

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a substituted indole derivative belonging to the tryptamine class of compounds. As with many complex organic molecules, particularly those containing an electron-rich indole nucleus, its chemical stability is paramount for ensuring the validity and reproducibility of experimental results. Degradation due to improper storage can lead to a loss of potency, the appearance of impurities, and potentially altered pharmacological or toxicological profiles.

This document provides a comprehensive guide based on the fundamental principles of chemical stability for indole derivatives. It outlines the critical factors influencing the stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder and offers detailed protocols for its optimal handling and storage to ensure long-term integrity. The guidance herein is designed for researchers, chemists, and drug development professionals who require reliable and consistent performance from their chemical reagents.

Chemical Profile and Inherent Stability Considerations

The stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole is intrinsically linked to its molecular structure. The compound, with the molecular formula C15H22N2, typically exists as a hydrochloride salt to improve its stability and handling characteristics.[1]

The indole ring system is the most reactive part of the molecule. The pyrrolic portion of the indole is electron-rich, making it highly susceptible to electrophilic attack and, most critically for storage, oxidation.[2] The tertiary amine side chain can also be a site for oxidative reactions. Understanding these chemical liabilities is the foundation for establishing a robust storage strategy.

| Property | Value | Source |

| IUPAC Name | 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride | [1] |

| Molecular Formula | C15H23ClN2 (as HCl salt) | [1] |

| Molecular Weight | 266.81 g/mol (as HCl salt) | [1] |

| Typical Form | Crystalline powder or solid | [3][4] |

Critical Factors Influencing Compound Stability

Four primary environmental factors can compromise the integrity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder.

-

Atmosphere (Oxygen): The most significant threat to indole derivatives is atmospheric oxygen. Oxidation can occur at several positions on the indole ring, leading to the formation of colored impurities and a decrease in the active compound's concentration. This process can be slow at room temperature but accelerates with exposure to heat and light. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent this degradation pathway.[5]

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Heat provides the necessary activation energy for oxidative processes and can promote other unwanted reactions. For many tryptamine analogs, long-term storage in a freezer is recommended to minimize thermal degradation.[5][6]

-

Humidity (Moisture): The powder, especially in its hydrochloride salt form, can be hygroscopic. Absorbed moisture can lead to hydrolysis and physical changes in the powder, such as clumping, which makes accurate weighing difficult. More importantly, the presence of water can facilitate oxidative and hydrolytic degradation pathways.[5] Therefore, maintaining a dry environment is crucial.

-

Light (UV Radiation): Light, particularly in the UV spectrum, is a high-energy source that can catalyze the degradation of organic molecules. Photodegradation can lead to the formation of free radicals and complex mixtures of impurities. Storing the compound in the dark, using amber or opaque containers, is essential.

Recommended Storage Conditions: Summary

For maximum stability and shelf-life, the following conditions are recommended.

| Storage Duration | Temperature | Atmosphere | Light | Humidity |

| Short-Term (≤ 4 weeks) | 2–8°C (Refrigerated) | Tightly sealed container | Protected from light (Amber vial) | Dry (With desiccant) |

| Long-Term (> 4 weeks) | -20°C (Frozen) | Sealed under inert gas (Argon/Nitrogen) or vacuum sealed | Protected from light (Amber vial in a sealed bag) | Dry (Sealed with desiccant) |

Protocols for Optimal Handling and Storage

Adherence to a systematic protocol upon receipt and during use is critical for preserving the compound's integrity.

Protocol 1: Initial Receipt and Aliquoting

Rationale: This protocol minimizes the exposure of the bulk material to atmospheric conditions and prevents contamination. Aliquoting is a best practice that avoids repeated opening and closing of the primary container, which introduces moisture and oxygen.

-

Preparation: Before opening the shipping container, prepare amber glass vials of appropriate sizes, labels, a precision balance, and tools (spatulas). Ensure a low-humidity environment, such as a glove box or a fume hood with a dry air stream.

-

Equilibration: Allow the entire sealed container of the compound to equilibrate to room temperature for at least 60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

-

Aliquoting: In the controlled environment, quickly and carefully weigh the desired amounts of powder into the pre-labeled amber vials. Work efficiently to minimize exposure time.

-

Inerting and Sealing: For long-term storage aliquots, flush the headspace of each vial with an inert gas like argon or nitrogen before tightly capping. For an extra layer of protection, use vial caps with PTFE liners.

-

Packaging for Storage: Place a small desiccant packet alongside the vials in a larger, opaque, sealable bag (e.g., a Mylar bag). Vacuum sealing this outer bag provides the ultimate protection.[5]

-

Storage: Immediately transfer the aliquots to their designated storage conditions (-20°C for long-term, 2-8°C for short-term).

Protocol 2: Routine Use of an Aliquot

Rationale: This protocol ensures that the working aliquot is handled correctly to prevent degradation during routine experimental use.

-

Retrieval: Remove a single, pre-weighed aliquot from cold storage.

-

Equilibration: Crucially, allow the sealed vial to warm to ambient laboratory temperature before opening. This can take 30-60 minutes and prevents water condensation inside the vial.

-

Use: Once equilibrated, open the vial and promptly use the contents. If preparing a solution, do so immediately. Many tryptamines are less stable in solution than as a dry powder.[4][7]

-

Resealing: If any powder remains, flush the vial with inert gas before resealing and returning it to appropriate short-term storage. Avoid returning a partially used aliquot to the long-term freezer stock.

Visualized Workflows and Degradation Models

Diagram 1: Handling and Storage Workflow

Caption: Workflow for receiving, aliquoting, and storing the powder.

Diagram 2: Potential Degradation Pathways

Caption: Conceptual model of factors leading to compound degradation.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar indole and tryptamine derivatives suggest the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the powder.[3][8][9]

-

Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[3][10]

-

Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[8][10][11]

-

Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can cause vigorous and potentially hazardous reactions.[8][9]

Conclusion

The long-term stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder is achievable through meticulous control of its storage environment. The primary threats—oxygen, heat, moisture, and light—can be effectively mitigated by adopting the protocols outlined in this document. Implementing procedures such as storing the material at -20°C under an inert atmosphere, protecting it from light, and careful handling practices like temperature equilibration and aliquoting will ensure the compound's purity and potency for the duration of its research use.

References

-

PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Putative metabolic degradation pathway of dmt. Retrieved from [Link]

-

MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Indole-4-carboxylic acid, 25 g, CAS No. 2124-55-2. Research Chemicals. Retrieved from [Link]

-

Reddit. (2025, May 31). Degradation : r/5MeODMT. Retrieved from [Link]

-

Reddit. (2020, February 09). Keeping 4-subbed tryptamines in solution : r/researchchemicals. Retrieved from [Link]

-

Bluelight.org. (2010, February 23). [Storage Subthread] Tryptamines. Retrieved from [Link]

-

Angene Chemical. (2021, May 01). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation spectra (MS/MS) of the metabolites of the DMT/HRP/H 2 O 2 reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

ACS Publications. (2025, May 16). Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. 5-Methyl-3-ethyl-2-dimethylaminoethylindole | C15H23ClN2 | CID 147115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. reddit.com [reddit.com]

- 5. bluelight.org [bluelight.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Note: LC-MS/MS Structural Characterization of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It addresses the structural elucidation and fragmentation dynamics of a specific indole derivative, 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , hereafter referred to as 5M-3E-2-DMAEI .

Executive Summary